181427-66-7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

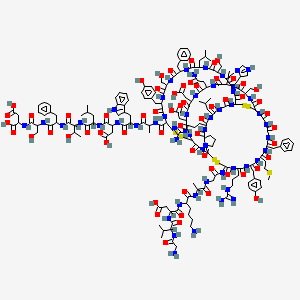

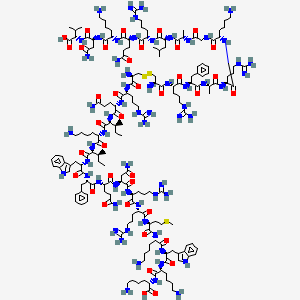

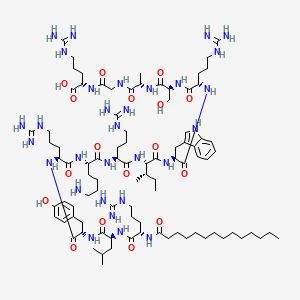

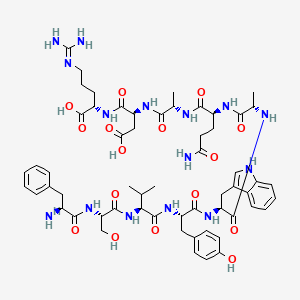

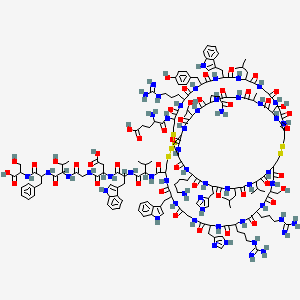

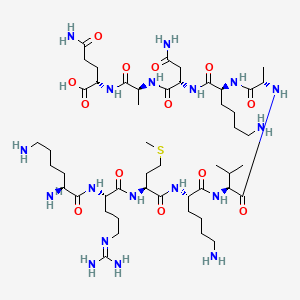

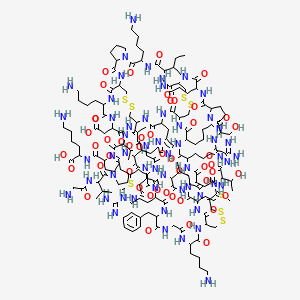

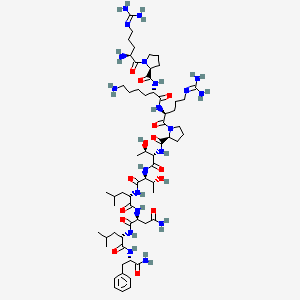

The compound with the Chemical Abstracts Service (CAS) number 181427-66-7 is known as β-Amyloid (10-35), amide. This compound is a polypeptide consisting of 26 amino acids, specifically residues 10-35 of the β-Amyloid peptide. It is a primary component of the amyloid plaques found in Alzheimer’s disease .

准备方法

Synthetic Routes and Reaction Conditions

β-Amyloid (10-35), amide is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis .

Industrial Production Methods

Industrial production of β-Amyloid (10-35), amide follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

化学反应分析

Types of Reactions

β-Amyloid (10-35), amide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils that are characteristic of amyloid plaques in Alzheimer’s disease .

Common Reagents and Conditions

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in SPPS.

Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.

Aggregation: Conditions such as pH, ionic strength, and peptide concentration are carefully controlled to promote fibril formation.

Major Products

The major product of these reactions is the β-Amyloid (10-35), amide peptide itself. During aggregation, the peptide forms fibrils that are morphologically similar to those found in Alzheimer’s disease .

科学研究应用

β-Amyloid (10-35), amide is extensively used in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:

Chemistry: Used as a model peptide to study peptide synthesis and aggregation.

Biology: Investigated for its role in amyloid plaque formation and neurotoxicity.

Medicine: Utilized in the development of therapeutic strategies targeting amyloid plaques in Alzheimer’s disease.

Industry: Employed in the production of diagnostic tools and research reagents

作用机制

β-Amyloid (10-35), amide exerts its effects by forming fibrillar aggregates that are toxic to neurons. The peptide incorporates the core region of the full-length β-Amyloid peptide, which is crucial for fibril formation. These fibrils disrupt cellular function by interacting with cell membranes, leading to oxidative stress, inflammation, and ultimately cell death .

相似化合物的比较

Similar Compounds

β-Amyloid (1-42): A longer peptide that includes residues 1-42 of the β-Amyloid peptide. It is also a major component of amyloid plaques but is more prone to forming amorphous aggregates.

β-Amyloid (25-35): A shorter peptide that includes residues 25-35 of the β-Amyloid peptide. .

Uniqueness

β-Amyloid (10-35), amide is unique because it retains the ability to form fibrils similar to the full-length peptide while being more manageable in experimental settings. Its defined sequence and aggregation properties make it an ideal model for studying amyloid formation and developing inhibitors of fibrillogenesis .

属性

CAS 编号 |

181427-66-7 |

|---|---|

分子式 |

C₁₃₃H₂₀₅N₃₅O₃₆S |

分子量 |

2902.33 |

序列 |

One Letter Code: YEVHHQKLVFFAEDVGSNKGAIIGLM-NH2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)

![[Glu27]-PKC (19-36)](/img/structure/B612418.png)